REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:14]=[C:13]([B:15]2[O:19]C(C)(C)C(C)(C)[O:16]2)[CH:12]=[CH:11][C:4]=1[O:5][CH2:6][C:7]([CH3:10])([OH:9])[CH3:8].O.I([O-])(=O)(=O)=O.[Na+].C([O-])(=O)C.[NH4+]>CC(C)=O>[OH:9][C:7]([CH3:10])([CH3:8])[CH2:6][O:5][C:4]1[CH:11]=[CH:12][C:13]([B:15]([OH:16])[OH:19])=[CH:14][C:3]=1[O:2][CH3:1] |f:2.3,4.5|
|
Name
|
1-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-2-methylpropan-2-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(OCC(C)(O)C)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtered the white solids
|
Type
|
WASH
|
Details
|
washed the filter cake with acetone
|
Type
|
CUSTOM
|
Details
|
removed the acetone
|
Type
|
EXTRACTION
|
Details
|
The product was then extracted with EtOAc, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
Residue was purified
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC(COC1=C(C=C(C=C1)B(O)O)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.845 mmol | |
AMOUNT: MASS | 0.443 g | |
YIELD: PERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |